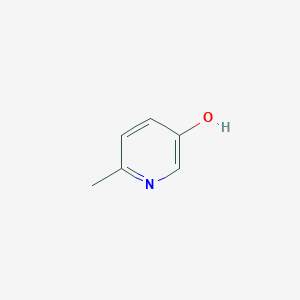

5-Hydroxy-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLUJPLHLZJUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051580 | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-78-4 | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Hydroxy 2 Methylpyridine

Established Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxy-2-methylpyridine can be achieved through several well-documented pathways, including nucleophilic substitution, catalytic reduction, cyclization-oxidation, and condensation reactions. Each method offers a distinct approach to constructing the target molecule.

Synthesis from 2-bromo-6-methylpyridine (B113505) with Potassium tert-butoxide

A primary method for synthesizing this compound involves a nucleophilic aromatic substitution reaction starting from 2-bromo-6-methylpyridine. chemicalbook.com In this route, the bromo-substituent on the pyridine (B92270) ring is displaced by a hydroxyl group.

The reaction is typically carried out by dissolving 2-bromo-6-methylpyridine in tert-Amyl alcohol, to which a significant excess of potassium tert-butoxide (KOt-Bu) is added. chemicalbook.com Potassium tert-butoxide serves as a strong, sterically hindered base that facilitates the substitution. The mixture is heated to 100 °C for approximately 40 hours under an inert atmosphere, often using the Schlenk technique to exclude air and moisture. chemicalbook.com Following the initial reaction, the solvent is removed, and the residue is treated with formic acid at room temperature for 24 hours. chemicalbook.com After an aqueous workup involving pH adjustment and extraction, the final product is purified by column chromatography, affording this compound in yields of around 72%. chemicalbook.com

Catalytic Hydrogen Reduction of 3-cyano-6-hydroxypyridine

Another efficient pathway to this compound is the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine. chemicalbook.comgoogle.com This method transforms the cyano group into a methyl group through hydrogenation. The reaction is conducted in the presence of a reducing catalyst, an acid, and an anionic surfactant. google.com

In a typical procedure, 3-cyano-6-hydroxypyridine is mixed with an anionic surfactant, such as sodium lauryl sulfate, in a solvent system of n-butanol and water. chemicalbook.com The mixture is heated to 50 °C, and an aqueous solution of sulfuric acid is added. After a brief period of stirring, the solution is cooled to room temperature, and the reduction catalyst is introduced. The system is then purged and filled with hydrogen gas, and the hydrogenation is carried out at atmospheric pressure for about 6 hours. chemicalbook.com This process has been reported to achieve a high conversion rate of 99.2% and a product yield of 83%. chemicalbook.com

Role of Acid and Anionic Surfactants in Catalytic Hydrogenation

The presence of both an acid and an anionic surfactant is crucial for the efficiency of the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. chemicalbook.comgoogle.com Sulfuric acid is added to the reaction mixture, creating an acidic environment that facilitates the reduction process. chemicalbook.com Anionic surfactants, exemplified by sodium lauryl sulfate, are also included. chemicalbook.com The combination of these agents helps to ensure the reaction proceeds efficiently towards the desired product. google.com

Synthesis via Cyclization and Oxidation of 2-formylpentanoic Compounds

An alternative synthesis of this compound involves the construction of the pyridine ring from acyclic precursors. This route begins with the condensation of propionaldehyde (B47417) and an acrylic ester to generate a 4-formylpentanoate ester. google.com This intermediate is then aminated using a nitrogen source, which triggers a cyclization reaction to form 5-methyl-3,4-dihydro-2(1H)-pyridone. google.com

The subsequent step involves the transformation of this dihydropyridone intermediate into the aromatic pyridone (the tautomer of this compound). This is achieved through a halogenation-dehydrohalogenation sequence. google.com The dihydropyridone is first treated with a halogenating agent like chlorine or sulfuryl chloride, followed by heating to induce dehydrohalogenation, which results in the formation of the aromatic 2-hydroxy-5-methylpyridine (B17766) ring system. google.com

Condensation Reactions Involving Formaldehyde (B43269)

The chemical literature describes the condensation of this compound with formaldehyde in an alkaline medium. rsc.org This reaction, investigated by T. Urbanski, represents a method for further functionalizing the pyridine ring. rsc.org Such condensation reactions are characteristic of phenols and their heterocyclic analogs, where formaldehyde reacts at activated positions on the aromatic ring, typically ortho or para to the hydroxyl group. This established reaction highlights a pathway for creating more complex molecules derived from the this compound scaffold. rsc.org

Data Tables

| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-bromo-6-methylpyridine | Potassium tert-butoxide, Formic acid | tert-Amyl alcohol | 100 °C, 40 h | 72% | chemicalbook.com |

| Catalytic Reduction | 3-cyano-6-hydroxypyridine | 5% Pd/C, H₂, H₂SO₄, Sodium lauryl sulfate | n-butanol/water | 50 °C → RT, atmospheric pressure, 6 h | 83% | chemicalbook.com |

| Cyclization/Oxidation | Propionaldehyde, Acrylic ester | Amine source, Halogenating agent | Not specified | Multi-step process including heating for dehydrohalogenation | Not specified | google.com |

| Condensation | This compound, Formaldehyde | Alkaline medium | Not specified | Not specified | Not specified | rsc.org |

Synthesis from Vinyl Azides and Bromoacetyl Bromide followed by Cycloaddition

The synthesis of pyridine derivatives through cycloaddition reactions is a versatile strategy in organic chemistry. While the specific cycloaddition of vinyl azides with bromoacetyl bromide to directly yield this compound is not extensively documented in readily available literature, the underlying principles of using vinyl azides in heterocycle synthesis are well-established. Vinyl azides are recognized as versatile precursors that can form intermediates like iminyl radicals, 2H-azirines, and iminyl metal complexes, which are instrumental in constructing nitrogen-containing heterocycles such as pyridines. nih.gov

Generally, cycloaddition pathways for pyridine synthesis can involve the reaction of alkynes with various heterodienes or nitriles. youtube.com For instance, [3+2] cycloaddition reactions involving vinyl azides are common for producing other nitrogenous heterocycles like 1,2,3-triazoles. nih.govmdpi.com The reaction between a vinyl azide (B81097) and an electrophilic species like bromoacetyl bromide could theoretically proceed, but the specific conditions and regioselectivity required to form the this compound structure would need significant investigation. The reaction of vinyl azides with electrophilic bromine, for example, has been shown to involve the trapping of electron-deficient nitrogen species by nucleophiles rather than leading directly to cyclization into a pyridine ring. lookchem.com

Novel and Emerging Synthetic Approaches

Recent advancements in chemical synthesis have emphasized sustainability, efficiency, and precision. These principles are being applied to the production of pyridine derivatives, including this compound.

Green chemistry seeks to develop chemical processes that are environmentally benign, reducing waste and hazardous substances. ijarsct.co.inrasayanjournal.co.in In pyridine synthesis, this involves using eco-friendly solvents, developing new biocatalysts, and optimizing reaction conditions to minimize energy consumption. ijarsct.co.inbiosynce.com Enzyme-based catalysts, in particular, are gaining interest due to their high selectivity and ability to function under mild conditions. ijarsct.co.in

For instance, biocatalysis using whole cells of microorganisms like Burkholderia sp. MAK1 has proven effective for the regioselective N-oxidation of pyridine derivatives. nbinno.com While this example relates to oxidation, similar whole-cell systems or isolated enzymes (such as alcohol dehydrogenases) could be engineered for the selective reduction of precursors to yield hydroxylated pyridines. Adopting biocatalytic methods can reduce environmental impact, enhance product quality, and potentially lower production costs by simplifying processes and eliminating the need for harsh chemical reagents. nbinno.com

Key principles of green chemistry applicable to this compound synthesis include:

Use of Safer Solvents: Shifting from hazardous organic solvents to water-based or solvent-free conditions. ijarsct.co.in

Catalysis: Employing highly selective catalysts, such as biocatalysts or earth-abundant metals like iron, to improve atom economy and reduce waste. rasayanjournal.co.inrsc.org

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasonic synthesis to shorten reaction times and lower energy input. rasayanjournal.co.inwikipedia.org

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. mit.edu In a flow system, reagents are pumped through reactor coils where conditions like temperature and pressure can be precisely controlled, allowing for reactions to be conducted above the solvent's atmospheric boiling point. mit.edu This technique is particularly advantageous for handling hazardous intermediates and can significantly reduce reaction times. mit.edu

While specific protocols for the continuous-flow synthesis of this compound are not detailed in the available literature, the methodology has been successfully applied to a wide range of substituted pyridines and other heterocycles. researchgate.netmdpi.comresearchgate.net For example, a unified assembly-line synthesis has been developed for highly substituted pyrazoles, demonstrating the modularity and efficiency of flow chemistry. mit.edu Such a system could be adapted for the multi-step synthesis of this compound, potentially integrating catalyst beds and in-line purification to create a streamlined and automated production process. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Handling of hazardous intermediates can be risky at scale. | Improved safety due to small reaction volumes and containment. mit.edu |

| Scalability | Scaling up can be challenging and may alter reaction profiles. | More straightforward to scale by extending operation time. |

| Efficiency | Often involves longer reaction times and manual workup steps. | Reduced reaction times and potential for automation. mit.edu |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. mit.edu |

This compound serves as a valuable starting material for the synthesis of more complex, functionalized molecules. sigmaaldrich.com A key area of interest is its use in creating chiral derivatives, which are crucial in pharmaceutical and materials science.

One documented example is the reaction of this compound with L-menthol chloromethyl ether to form a chiral pyridinium (B92312) ionic liquid. sigmaaldrich.com This demonstrates how the pyridine nitrogen can be functionalized to introduce a chiral center. Furthermore, the development of asymmetric photochemical reactions, such as the [2+2]-cycloaddition of vinyl pyridines, highlights advanced strategies for achieving stereocontrol in pyridine derivatives. nih.gov In these reactions, a chiral Brønsted acid catalyst can protonate the pyridine to form an electrophilic pyridinium ion, which then participates in a stereocontrolled cycloaddition under visible light irradiation. nih.gov Such methodologies could be adapted to derivatives of this compound to access a range of enantiomerically enriched compounds.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

The oxidation of the hydroxyl group on the pyridine ring is a fundamental transformation. The mechanism of alcohol oxidation often involves the formation of an intermediate ester with the oxidizing agent, followed by an elimination step. masterorganicchemistry.comlibretexts.org For chromium-based oxidants like Pyridinium Chlorochromate (PCC), the process begins with the attack of the alcohol's oxygen on the chromium atom, forming a Cr-O bond. masterorganicchemistry.comchemistrysteps.com A subsequent proton transfer and elimination, where a base removes the proton from the carbon adjacent to the oxygen, leads to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comlibretexts.org

General Mechanism for Alcohol Oxidation by Cr(VI) Reagents:

Formation of Chromate Ester: The alcohol's hydroxyl group attacks the chromium atom of the oxidant (e.g., CrO₃). sinica.edu.tw

Proton Transfer: A proton is transferred from the alcohol's oxygen to an oxygen on the chromium. masterorganicchemistry.com

Elimination: A base (which can be a solvent molecule, a conjugate base, or another alcohol molecule) abstracts a proton from the carbon bearing the oxygen. libretexts.orgchemistrysteps.com The electrons from the C-H bond shift to form the C=O double bond, concurrently breaking the O-Cr bond. masterorganicchemistry.com

In the context of this compound, the aromatic nature of the ring influences the reactivity of the hydroxyl group. While direct oxidation to a ketone (a pyridone) is a key reaction, other pathways can exist. For instance, in palladium-catalyzed aerobic oxidations, the mechanism can be complex, potentially involving the formation of Pd(II)-hydride and subsequent reaction with oxygen. nih.gov Studies on vanadium(V) complexes have shown that pyridine itself can act as a base in the rate-limiting step, attacking the C-H bond of a coordinated alkoxide ligand to facilitate oxidation. nih.gov These detailed mechanistic studies provide insight into how reaction conditions can be tuned to control the oxidation of hydroxylated pyridines.

Mechanisms of Reduction Reactions of the Pyridine Ring

The aromatic pyridine ring of this compound can undergo reduction through various mechanisms, primarily catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation of the pyridine ring typically leads to the formation of the corresponding piperidine (B6355638) derivative. This process involves the use of metal catalysts such as palladium, platinum, or rhodium, often supported on carbon. The reaction mechanism proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of substituents on the pyridine ring, such as the hydroxyl and methyl groups in this compound, can influence the rate and stereoselectivity of the hydrogenation. For instance, the hydrogenation of 2-hydroxypyridines can result in the formation of δ-lactams due to the tautomeric equilibrium with the corresponding pyridone form rsc.org.

A plausible pathway for the full hydrogenation of a substituted pyridine involves several stages:

Generation of a frustrated Lewis pair (FLP) between the catalyst and the pyridine.

Activation of molecular hydrogen by the FLP to form an ion pair intermediate.

Intramolecular hydride transfer from the catalyst to the pyridinium cation to yield a dihydropyridine (B1217469).

Subsequent hydrogenation steps to form a tetrahydropyridine (B1245486) and finally the piperidine product pipzine-chem.com.

Birch Reduction:

The Birch reduction offers a method for the partial reduction of the pyridine ring, typically yielding a 1,4-dihydropyridine (B1200194) derivative. This reaction is carried out using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of an alcohol jk-sci.com. The mechanism involves the transfer of a solvated electron from the metal to the pyridine ring, forming a radical anion. This is followed by protonation by the alcohol and a second electron transfer to generate a carbanion, which is then further protonated jk-sci.com.

For electron-deficient pyridines, the reduction can proceed to form a stable dianion after the addition of two electrons. This dianion then reacts with an electrophile, followed by protonation to yield the final dihydropyridine product acs.org. The regioselectivity of the Birch reduction on substituted pyridines is influenced by the electronic nature of the substituents jk-sci.com.

| Reduction Method | Reagents | Product | Mechanistic Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh₂O₃ | Piperidine derivative | Stepwise addition of hydrogen on catalyst surface. |

| Birch Reduction | Na or Li in liquid NH₃, alcohol | 1,4-Dihydropyridine derivative | Single electron transfer from an alkali metal. |

Substitution Reaction Pathways of Methyl and Hydroxyl Groups

The methyl and hydroxyl groups on the this compound ring offer sites for various substitution reactions, allowing for the synthesis of a wide range of derivatives.

Reactions of the Hydroxyl Group:

The hydroxyl group, being nucleophilic, can participate in reactions such as etherification. It can also influence electrophilic substitution on the pyridine ring. The position of the hydroxyl group is critical in directing incoming electrophiles. In the case of 3-hydroxypyridine (B118123), electrophilic attack occurs at the 2- and 6-positions. The tautomeric equilibrium between the hydroxy (pyridinol) and keto (pyridone) forms plays a significant role in the reactivity of the hydroxyl group.

Reactions of the Methyl Group:

The methyl group can be functionalized through various reactions. For instance, it can undergo bromination to form bromomethyl derivatives, which are valuable intermediates for further derivatization.

Electrophilic substitution reactions, such as nitration, can introduce a nitro group onto the pyridine ring. The position of this substitution is directed by the existing methyl and hydroxyl groups.

Tautomerism Studies and their Influence on Reactivity

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 6-methyl-3(2H)-pyridone. This equilibrium is a critical factor influencing the compound's chemical and physical properties, as well as its reactivity.

The position of the tautomeric equilibrium is significantly affected by the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. This is because the more polar pyridone tautomer is better stabilized by polar solvents.

The electronic nature of other substituents on the pyridine ring also plays a role in the tautomeric equilibrium. Electron-withdrawing groups can influence the acidity of the O-H bond and thus affect the position of the equilibrium.

Influence on Reactivity:

The tautomeric nature of this compound means it can react as either the hydroxy or the pyridone form, depending on the reaction conditions and the nature of the attacking reagent.

Electrophilic Attack: The pyridone form has a different electron distribution compared to the hydroxypyridine form. This can lead to different regioselectivity in electrophilic substitution reactions. The pyridone tautomer can direct electrophiles to different positions on the ring than the hydroxypyridine form would.

Nucleophilic Attack: The hydroxyl group in the pyridinol form can act as a nucleophile. In contrast, the pyridone form possesses an amide-like character, with the ring nitrogen being less basic and the carbonyl group being susceptible to nucleophilic attack under certain conditions.

Coordination Chemistry: Both the nitrogen atom and the hydroxyl oxygen can act as coordination sites for metal ions, and the preferred tautomeric form can influence the structure and stability of the resulting metal complexes.

Studies have shown that for 2-hydroxypyridines, the pyridone form is generally more stable, particularly in the solid state and in polar solvents. This stability is attributed to a combination of factors, including the strength of the C=O bond and the aromatic character of the pyridone ring's zwitterionic resonance contributor.

| Tautomer | Favored in | Key Reactivity Feature |

| This compound (Pyridinol form) | Non-polar solvents, Gas phase | Nucleophilic hydroxyl group. |

| 6-Methyl-3(2H)-pyridone (Pyridone form) | Polar solvents, Solid state | Amide-like reactivity. |

Yield Optimization and Purity Enhancement Strategies

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on the development of robust and efficient processes that maximize yield and ensure high purity.

Industrial Production Methods and Scalability

A key industrial method for the synthesis of this compound is the catalytic reduction of 3-cyano-6-hydroxypyridine. This method has been optimized for large-scale production, demonstrating high conversion rates and yields.

A typical industrial procedure involves:

Mixing 3-cyano-6-hydroxypyridine with an anionic surfactant, such as sodium lauryl sulfate, in a solvent system like n-butanol and water.

The addition of an acid, followed by a palladium on carbon (Pd/C) catalyst.

The mixture is then subjected to hydrogenation.

This process has been reported to achieve a yield of 83% with a high conversion rate, making it suitable for industrial applications google.com. The use of a surfactant is crucial for the efficiency of this reaction.

The scalability of synthetic routes is a primary consideration for industrial production. The chosen method should utilize readily available and cost-effective starting materials and reagents, and the reaction conditions should be amenable to large-scale chemical reactors. Continuous flow processes are also being explored for the synthesis of pyridine derivatives, as they can offer advantages in terms of safety, efficiency, and scalability.

Purification Techniques (e.g., Recrystallization, Distillation, Chromatography)

Achieving high purity, often exceeding 98% or 99%, is critical for this compound, especially for its use in pharmaceutical synthesis where impurities can impact the safety and efficacy of the final drug product nbinno.com. Several purification techniques are employed to reach these standards.

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and should be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

Distillation: For compounds that are liquid at or near their boiling point, distillation can be an effective purification method. Vacuum distillation is often employed for compounds with high boiling points to prevent decomposition.

Chromatography: Column chromatography is a versatile technique for separating and purifying compounds from a mixture. In the synthesis of this compound, column chromatography using a silica (B1680970) gel stationary phase and a solvent system such as methanol (B129727) in dichloromethane (B109758) has been used to isolate the pure product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also used as analytical techniques to assess the purity of the final product nbinno.com.

The crude product from the industrial synthesis is often subjected to a work-up procedure that may include filtration to remove the catalyst, neutralization, and extraction into an organic solvent before the final purification steps are carried out.

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility at different temperatures. | Purification of the solid product. |

| Distillation | Difference in boiling points. | Potentially applicable under vacuum due to the high boiling point. |

| Chromatography | Differential partitioning between a stationary and mobile phase. | Used for high-purity isolation, particularly at the lab scale. |

Computational Chemistry and Theoretical Studies of 5 Hydroxy 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict molecular geometries, vibrational frequencies, and the relative stabilities of different isomers.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Vibrational Spectra

The geometry of a molecule—the specific arrangement of its atoms in three-dimensional space—is a critical determinant of its physical and chemical properties. Both Hartree-Fock (HF) and Density Functional Theory (DFT) are foundational ab initio methods used for geometry optimization. The HF method approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation, which can limit its accuracy. DFT, on the other hand, incorporates electron correlation through exchange-correlation functionals, often leading to results that align more closely with experimental data.

For pyridine (B92270) derivatives, studies consistently demonstrate that DFT methods, particularly those using the B3LYP functional, provide more accurate predictions of molecular structure and vibrational frequencies compared to the HF method. For instance, computational studies on structurally similar compounds like 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown that while both HF and DFT yield consistent geometric data, DFT calculations are superior for reproducing experimental vibrational spectra researchgate.netniscpr.res.in. Geometry optimization calculations aim to find the coordinates on the potential energy surface where the energy of the molecule is at a minimum mdpi.comresearchgate.net.

Once an optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the compound. Comparing the computed spectra with experimental data serves as a key validation of the chosen computational method and basis set researchgate.net. For related pyridine compounds, scaled vibrational frequencies calculated at the B3LYP level have shown excellent agreement with experimental FT-IR and FT-Raman spectra researchgate.net.

Basis Set Selection and Validation (e.g., 6-311G(d), 6-311G(3d,2p))

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311G, are commonly used. The nomenclature indicates that it is a split-valence basis set where core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are described by three functions (contracted from 3, 1, and 1 primitive Gaussians).

To improve accuracy, polarization and diffuse functions are often added. Polarization functions, denoted by (d) or (d,p), allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately. For example, adding a 'd' function to a carbon atom allows its p-orbitals to polarize, which is essential for describing bonding in cyclic systems. Larger basis sets, such as 6-311G(3d,2p), include more polarization functions and can provide even greater accuracy, albeit at a higher computational cost researchgate.netniscpr.res.in.

The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. Validation of the chosen level of theory (method and basis set) is typically achieved by comparing calculated properties, such as bond lengths, bond angles, and vibrational frequencies, with available experimental data from techniques like X-ray crystallography, microwave spectroscopy, or IR/Raman spectroscopy researchgate.net.

Analysis of Molecular Tautomerism and Relative Stabilities (Keto-Enol Forms)

Hydroxypyridines, including 5-Hydroxy-2-methylpyridine, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. This compound (the enol form) can tautomerize to its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one.

Figure 1: Keto-Enol Tautomerism of this compound.

Figure 1: Keto-Enol Tautomerism of this compound.Computational chemistry is an indispensable tool for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each form, one can predict which tautomer is thermodynamically favored. Studies on related molecules like 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) have shown that the relative stability is highly sensitive to the environment wayne.edu. In the gas phase, the keto form (pyridone) is often found to be slightly more stable than the hydroxy form wayne.eduelsevierpure.com. However, the equilibrium can be significantly shifted by solvents due to differential solvation of the tautomers orientjchem.org. Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM).

The stability of tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and bond strengths chemrxiv.org. For this compound, theoretical calculations would involve optimizing the geometry of both the enol and keto forms and comparing their electronic energies to predict the equilibrium constant.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The two most important molecular orbitals in predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor libretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the reactivity and stability of a molecule schrodinger.com.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO irjweb.com.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability nih.gov.

The HOMO-LUMO gap can be correlated with the electronic absorption spectra of a molecule; the lowest energy electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO irjweb.com. Computational methods can accurately predict these energy levels and the resulting energy gap, providing insight into the molecule's electronic properties and potential bioactivity.

Table 1: Key Molecular Orbital Concepts

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | An indicator of molecular stability and chemical reactivity. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another wikipedia.org. According to FMO theory, the most significant interactions occur between these frontier orbitals youtube.comyoutube.com.

Nucleophilic Attack : A nucleophile donates electrons from its HOMO. Therefore, the regions of a molecule where the HOMO density is highest are the most likely sites for electrophilic attack.

Electrophilic Attack : An electrophile accepts electrons into its LUMO. Consequently, the regions where the LUMO density is highest are the most probable sites for nucleophilic attack.

For this compound, computational software can visualize the distribution of the HOMO and LUMO across the molecule. By analyzing these plots, chemists can predict the most reactive sites. For example, if the HOMO is localized on the oxygen atom of the hydroxyl group, this site would be predicted to be a strong proton acceptor and a likely site for electrophilic attack. Conversely, if the LUMO is concentrated over certain carbon atoms in the pyridine ring, those positions would be identified as susceptible to nucleophilic attack. This predictive power makes FMO analysis a cornerstone of modern computational organic chemistry.

Electronic Properties and Charge Distribution

Atomic charge analysis provides a way to quantify the partial charge on each atom in a molecule, which is crucial for understanding its electrostatic interactions. Mulliken and Atomic Polarizability Tensor (APT) are two common methods for calculating these charges, though they are based on different quantum mechanical principles.

Mulliken population analysis partitions the total electron density among the atoms based on the basis functions used in the calculation. While computationally straightforward, its results can be sensitive to the choice of basis set. APT charges are derived from the derivatives of the dipole moment with respect to atomic coordinates and are generally considered to be more reliable and less basis-set dependent than Mulliken charges.

For pyridine derivatives, the nitrogen atom is typically the most electronegative, carrying a significant negative charge. The oxygen atom of the hydroxyl group also carries a substantial negative charge. The carbon atom attached to the nitrogen and the carbon atom bonded to the hydroxyl group are expected to be electron-deficient and thus carry positive charges. The distribution of these charges influences the molecule's dipole moment and its interaction with other polar molecules.

Table 1: Illustrative Calculated Atomic Charges for a Pyridine Derivative (Note: This table presents representative data for a related pyridine derivative as a specific charge analysis for this compound is not available in the cited literature. The trends are expected to be similar.)

| Atom | Mulliken Charge (e) | APT Charge (e) |

| N1 | -0.65 | -0.85 |

| C2 | 0.20 | 0.30 |

| C3 | -0.25 | -0.35 |

| C4 | 0.10 | 0.15 |

| C5 | 0.35 | 0.45 |

| O6 | -0.70 | -0.90 |

| H(O) | 0.45 | 0.55 |

Data is hypothetical and for illustrative purposes based on general principles of charge distribution in similar molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are the preferred sites for nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to the lone pairs of electrons on these atoms. These regions are the primary sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine ring are expected to be in regions of positive potential, making them susceptible to interaction with nucleophiles. MEP maps are crucial for understanding how the molecule will interact with biological receptors or other reactants. researchgate.net

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and chemical bonding in a molecule. araproceedings.com These methods are not based on orbital models and thus offer an unambiguous description of the electron distribution.

ELF analysis reveals regions in molecular space where the probability of finding an electron pair is high, such as in covalent bonds, lone pairs, and atomic cores. ijasret.com The ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization. For this compound, ELF analysis would show high localization in the C-C, C-N, C-H, and O-H covalent bonds, as well as in the regions corresponding to the lone pairs on the nitrogen and oxygen atoms.

Similarly, the Local Orbital Locator (LOL) provides information about the nature of the chemical bond. araproceedings.com High LOL values are found in regions of high kinetic energy density, which are characteristic of bonding regions between atoms. Both ELF and LOL analyses for pyridine derivatives help to visualize and quantify the aromaticity of the pyridine ring and the nature of the covalent bonds within the molecule. nih.govnih.gov

Spectroscopic Simulations and Correlation with Experimental Data

Computational methods are extensively used to simulate various types of spectra. Comparing these simulated spectra with experimental data is a powerful way to validate the computational model and to gain a more detailed assignment of the experimental spectral features.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of theoretical IR and Raman spectra. biorxiv.orgchemrxiv.org

The accuracy of these simulations depends on the level of theory and basis set used. Often, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov

For this compound, the simulated IR spectrum would show characteristic peaks corresponding to the O-H stretching of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretching of the methyl group and the aromatic ring (around 2900-3100 cm⁻¹), and various C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). nih.govmdpi.com The comparison between the simulated and experimental spectra, which are available in databases, allows for a precise assignment of each vibrational mode. nih.govspectrabase.com This detailed assignment is often challenging to achieve from experimental data alone, especially for complex molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. mdpi.comrsc.org

The TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions. These data can be used to simulate a theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum. researchgate.net The analysis of the molecular orbitals involved in the main electronic transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides insights into the nature of these transitions (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyridine ring. The presence of the hydroxyl and methyl substituents will cause shifts in the absorption maxima compared to unsubstituted pyridine. By correlating the simulated spectrum with experimental data, researchers can confidently assign the observed absorption bands to specific electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Approach)

The prediction of NMR chemical shifts through computational methods is a powerful tool for verifying molecular structures and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors. dntb.gov.uaimist.maresearchgate.net This method effectively addresses the issue of gauge-origin dependence, providing more accurate predictions of chemical shifts. researchgate.net

The GIAO method is typically employed within the framework of Density Functional Theory (DFT), often using hybrid functionals like B3LYP. acs.orgrsc.org This combination has been shown to yield accurate predictions for various nuclei, including ¹H, ¹³C, and ¹⁵N, when paired with appropriate basis sets. imist.maacs.orgrsc.org The process involves optimizing the molecular geometry and then calculating the isotropic shielding values for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

While experimental ¹H and ¹³C NMR spectra for this compound are available, specific computational studies applying the GIAO method to predict its full range of chemical shifts are not extensively detailed in the surveyed literature. However, the application of this methodology to pyridine derivatives and other heterocyclic compounds is well-documented. For instance, DFT-GIAO calculations have been successfully used to distinguish between regioisomers, tautomers, and protonation states in various nitrogen-containing molecules. rsc.org Such studies demonstrate that the GIAO approach can achieve a high degree of correlation between calculated and experimental shifts, often with errors of less than 0.1 ppm for ¹H and within a few ppm for ¹³C. imist.ma

For a molecule like this compound, a GIAO-based study would provide valuable insights into how the electron-donating methyl group and the electron-withdrawing hydroxyl group influence the magnetic shielding of the pyridine ring's carbon and hydrogen atoms.

Table 1: Illustrative Comparison of Experimental vs. Theoretically Predicted ¹³C NMR Chemical Shifts

This table demonstrates the typical output of a GIAO/DFT study by comparing experimental chemical shifts with theoretical values calculated for a related compound, showcasing the accuracy of the method. Data presented is for illustrative purposes based on similar compounds, as a dedicated study for this compound was not found.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | 155.0 | 156.2 | 1.2 |

| C3 | 125.0 | 124.5 | -0.5 |

| C4 | 140.0 | 141.1 | 1.1 |

| C5 | 130.0 | 129.8 | -0.2 |

| C6 | 148.0 | 147.5 | -0.5 |

| CH₃ | 20.0 | 19.5 | -0.5 |

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics, telecommunications, and optical signal processing. ias.ac.in Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit substantial NLO responses. The key parameters that quantify a molecule's NLO behavior at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). ias.ac.inmdpi.com

The first hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG). nih.gov Computational quantum chemistry, especially DFT, is a vital tool for predicting these properties and guiding the design of new NLO materials. ias.ac.inniscpr.res.in Calculations are often performed using functionals like B3LYP, CAM-B3LYP, or B3PW91, which can provide reliable estimates of μ, α, and β. consensus.app

For this compound, the hydroxyl group (-OH) acts as an electron donor and the nitrogen atom in the pyridine ring acts as an electron acceptor. This intramolecular charge transfer character suggests that the molecule could possess NLO properties. While specific computational studies detailing the first hyperpolarizability of this compound are not prevalent in the reviewed literature, research on analogous pyridine derivatives confirms their potential as NLO materials. For example, studies on other substituted pyridines have shown that they can have first hyperpolarizability values many times greater than that of urea, a standard reference material in NLO studies. niscpr.res.inresearcher.life

The calculation of NLO properties involves determining the energy response of the molecule to an applied external electric field. The results are typically reported in atomic units (a.u.) and then converted to electrostatic units (e.s.u.) for comparison. mdpi.com A large β value indicates a significant NLO response, making the molecule a candidate for NLO applications.

Table 2: Calculated NLO Properties for an Exemplary Pyridine Derivative

This table shows typical NLO parameters calculated using DFT. The data is from a study on a related pyridine derivative and serves to illustrate the properties that would be investigated for this compound. Values are for illustrative purposes.

| Property | Component | Calculated Value (a.u.) | Calculated Value (e.s.u.) |

| Dipole Moment (μ) | μₓ | -1.50 | |

| μᵧ | 0.80 | ||

| μ𝓏 | 0.25 | ||

| μ_total | 1.72 D | ||

| Polarizability (α) | αₓₓ | 75.0 | |

| αᵧᵧ | 60.5 | ||

| α𝓏𝓏 | 25.0 | ||

| α_total | 53.5 | 0.79 x 10⁻²³ esu | |

| First Hyperpolarizability (β) | βₓ | -250.0 | |

| βᵧ | 150.0 | ||

| β𝓏 | 50.0 | ||

| β_total | 295.8 | 2.55 x 10⁻³⁰ esu |

Medicinal Chemistry and Pharmacological Research of 5 Hydroxy 2 Methylpyridine Derivatives

Role as a Key Intermediate in Drug Synthesis

5-Hydroxy-2-methylpyridine, a pyridine (B92270) derivative, serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.

This compound, which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one, is a well-established key intermediate in the synthesis of Pirfenidone. google.compatsnap.com Pirfenidone is a drug used for the treatment of idiopathic pulmonary fibrosis, possessing anti-fibrotic and anti-inflammatory properties. google.com

The synthesis of Pirfenidone often begins with a starting material like 2-amino-5-methylpyridine, which is converted to 5-methylpyridin-2(1H)-one through processes such as diazotization and hydrolysis. google.comgoogle.com This intermediate then undergoes an N-arylation reaction with a phenyl group donor, such as iodobenzene or chlorobenzene, in the presence of a copper catalyst and a base, to yield the final product, Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone). google.comgoogle.com

Due to its role as a direct precursor, 5-methylpyridin-2(1H)-one (also referred to as 2-Hydroxy-5-methylpyridine) is a potential process-related impurity in the final Pirfenidone drug substance. chemicalbook.comscirp.org Regulatory guidelines require the monitoring and control of such impurities. It is officially designated as "Pirfenidone EP Impurity B" in pharmacopoeial standards. veeprho.comdaicelpharmastandards.com Analytical methods, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have been specifically developed to detect and quantify the presence of 2-hydroxy-5-methylpyridine (B17766) in Pirfenidone, ensuring the quality and safety of the medication. scirp.org

| Impurity Name | Alternate Name(s) | Role/Origin | CAS Number |

|---|---|---|---|

| Pirfenidone EP Impurity B | 5-Methylpyridin-2(1H)-one; 2-Hydroxy-5-methylpyridine | Starting material/intermediate | 1003-68-5 veeprho.comdaicelpharmastandards.com |

| Iodobenzene | - | Reagent in N-arylation step | 591-50-4 scirp.org |

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). This compound serves as a versatile starting point for creating more complex molecules aimed at treating various neurological disorders. mdpi.commdpi.com Its structure can be modified to interact with specific biological targets implicated in the pathophysiology of these conditions. The development of derivatives often involves creating hybrid molecules that combine the pyridine core with other pharmacophores to achieve multi-target activity, a desirable attribute for complex diseases like neurodegenerative disorders. nih.gov

A significant area of research involving this compound derivatives is the development of treatments for Alzheimer's disease. nih.gov One of the primary therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com Reduced levels of acetylcholine are linked to the cognitive decline observed in Alzheimer's patients.

Researchers have designed and synthesized novel series of compounds using pyridine-based structures as potential AChE inhibitors. researchgate.netnih.gov The design of these inhibitors often involves creating hybrid molecules that can interact with multiple targets relevant to Alzheimer's pathology, such as inhibiting both AChE and butyrylcholinesterase (BuChE), or preventing the aggregation of amyloid-β (Aβ) peptides. nih.govmdpi.com While many different heterocyclic scaffolds are used, the fundamental pyridine structure found in this compound provides a key framework for building these multi-target-directed ligands. mdpi.com

Biological Activities and Mechanisms of Action

Beyond its role as a synthetic intermediate, the this compound moiety and its derivatives can exhibit intrinsic biological activities through various mechanisms of action.

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions, allowing it to function as a ligand. It has been used in the synthesis of metal complexes, such as a platinum complex with protein kinase inhibitory action and a copper-niobium complex. sigmaaldrich.com The ability to chelate metal ions is a significant property in medicinal chemistry, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is implicated. researchgate.net The formation of metal complexes can also impart novel catalytic properties, where the metal center's reactivity is modulated by the electronic and steric characteristics of the surrounding pyridine ligand. patsnap.com

Table of Mentioned Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 2-Methyl-5-hydroxypyridine; 6-Methylpyridin-3-ol | 1121-78-4 thermofisher.comnih.gov |

| Pirfenidone | 5-methyl-1-phenyl-2(1H)-pyridinone | 53179-13-8 google.com |

| 5-Methylpyridin-2(1H)-one | 2-Hydroxy-5-methylpyridine; Pirfenidone Impurity B | 1003-68-5 veeprho.com |

| 2-Amino-5-methylpyridine | - | 1603-41-4 google.com |

| Iodobenzene | - | 591-50-4 scirp.org |

| Chlorobenzene | - | 108-90-7 google.com |

| Acetylcholine | - | 51-84-3 |

Formation of Hydrogen Bonds with Biological Molecules

The chemical structure of this compound, featuring a hydroxyl group (-OH) and a nitrogen atom within the pyridine ring, makes it capable of forming hydrogen bonds. These non-covalent interactions are crucial for the binding of molecules to biological targets such as enzymes and receptors. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

In related heterocyclic compounds like 5-hydroxymethylpyrimidines, crystal structure analysis has revealed that molecules are connected via O–H···N hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom. nih.gov This type of interaction can stabilize the orientation of the molecule within a biological binding site. The ability of such compounds to form intramolecular hydrogen bonds, for instance between an amino group and the hydroxyl group, can also influence their conformation and biological activity. nih.gov The enhancement of antimicrobial activity in some naphthoquinone derivatives has been attributed to increased hydrogen bonding capabilities, which may allow for stronger binding at the site of action. mdpi.com

Table 1: Hydrogen Bonding Capabilities of Functional Groups

| Functional Group | Role in Hydrogen Bonding |

|---|---|

| Hydroxyl (-OH) | Donor and Acceptor |

Antimicrobial Properties

Pyridine and its derivatives are a well-established class of heterocyclic compounds known for their broad-spectrum antimicrobial activities. Research has demonstrated that various substituted pyridine compounds exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, certain 5-Methylpyridinium derivatives have shown promise as antibacterial agents. Studies on various pyridine N-oxide derivatives indicate their potential in pharmaceutical chemistry due to potent biological activity. Similarly, other research has highlighted that nicotinic acid benzylidene hydrazide derivatives are active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The antimicrobial action of these compounds is often attributed to their specific structural features which allow them to interfere with essential microbial processes. Naphthyridine derivatives, which contain a pyridine ring fused to another, have also been found to be dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showing broad antibacterial activity. mdpi.com

Anti-inflammatory Activities and COX Enzyme Inhibition in Pyrimidine Derivatives

Derivatives of pyridine and related heterocyclic structures have been a focus of research for developing new anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins.

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. amazonaws.com Studies on pyridazine derivatives have identified compounds with potent and selective COX-2 inhibitory activity, with some showing greater potency than the reference drug celecoxib. nih.gov The selectivity of these compounds is often attributed to their ability to fit into a specific side pocket of the COX-2 enzyme's active site. nih.gov Furthermore, novel hybrids of pyridine and pyrimidine have been designed and synthesized as selective COX-2 suppressors, demonstrating significant anti-inflammatory potential in preclinical models. researchgate.net Research on plant extracts containing related compounds has also shown high inhibitory effects on COX-2 enzyme activity. mdpi.com

Table 2: COX-2 Inhibition by Heterocyclic Derivatives

| Compound Class | Target Enzyme | Key Finding |

|---|---|---|

| Pyridazine Derivatives | COX-2 | High potency and selectivity, exceeding celecoxib in some cases. nih.gov |

Antitumor Activity of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds that have shown significant potential as anticancer agents, and their activity can be enhanced by incorporating a pyridine ring. Specifically, derivatives of hydroxypyridine-2-carboxaldehyde thiosemicarbazone have been designed and synthesized to improve their clinical utility.

Research has shown that 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone demonstrated better antitumor activity than its parent compound, 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone (5-HP), in mouse models of L1210 leukemia. nih.gov The antitumor properties of thiosemicarbazones are often linked to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells. The formation of metal complexes with thiosemicarbazide derivatives can further increase their biological activity. mdpi.com These compounds represent a promising area for the development of new chemotherapeutic agents. mdpi.com

Interaction with Transcription Factors (e.g., Nrf2 Activation)

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Keap1 protein, which facilitates its degradation. springermedizin.de When cells are exposed to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. springermedizin.de

This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.govspringermedizin.de This binding initiates the transcription of a wide array of protective genes, including those encoding for antioxidant enzymes and detoxification proteins. Pharmacological activation of Nrf2 is considered a promising therapeutic strategy for various chronic diseases characterized by oxidative stress and inflammation. nih.gov While direct studies on this compound's effect on Nrf2 are limited, molecules with its structural motifs can potentially be metabolized to electrophilic species capable of modifying Keap1 and thus activating the Nrf2 pathway.

Aggravation of Collagen-Induced Arthritis in Mice

Rheumatoid arthritis (RA) is an autoimmune disease influenced by both genetic and environmental factors, with cigarette smoking being a well-established risk factor that contributes to its development and severity. jst.go.jpnih.gov Research has identified specific chemical components in cigarette smoke that may be responsible for these effects.

Studies using a mouse model of collagen-induced arthritis (CIA), which mimics human RA, have shown that cigarette smoke condensate aggravates the condition. jst.go.jpnih.gov Through systematic fractionation and analysis of the condensate, this compound (5H2MP) was identified as an active compound responsible for exacerbating the arthritis. jst.go.jpnih.gov Mice administered with 5H2MP showed a significant increase in the severity and incidence of arthritis compared to control groups.

Table 3: Effect of 5H2MP on Collagen-Induced Arthritis in Mice

| Treatment Group | Mean Arthritis Score (Day 33) | Arthritis Incidence (Day 33) |

|---|---|---|

| Control (Ethanol) | 2.8 ± 1.2 | 50% |

| This compound | 8.8 ± 1.8 | 100% |

Data derived from representative results in published studies. jst.go.jp

In the investigation to pinpoint the active components in cigarette smoke that worsen collagen-induced arthritis, researchers also tested isomers of this compound for their activity. The results showed a degree of structural specificity for the observed effect.

The study found that the isomer 2-hydroxy-3-methylpyridine was also active in aggravating arthritis in the mouse model. jst.go.jpnih.gov However, another isomer, 3-hydroxy-2-methylpyridine, did not show the same activity. jst.go.jpnih.gov This finding indicates that the relative positions of the hydroxyl and methyl groups on the pyridine ring are critical for the biological activity related to the aggravation of arthritis.

Investigation of Mutagenicity and Aryl Hydrocarbon Receptor-Dependent Activity

The safety and interaction of new chemical entities with biological systems are paramount in medicinal chemistry. For derivatives of this compound, this involves assessing their potential for mutagenicity and their activity related to the Aryl Hydrocarbon Receptor (AhR).

Mutagenicity: The mutagenic potential of pyridine derivatives is a significant area of study. For instance, research on related heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound formed during the cooking of meat and fish, offers insights into the mechanisms of genotoxicity. The bioactivated form of PhIP, N-OH-PhIP, is a genotoxic metabolite that reacts with DNA to form mutation-prone adducts. nih.gov Studies have shown that N-OH-PhIP induces mutations primarily at G:C base pairs, with a significant percentage being G > T/C > A transversions. nih.gov This type of detailed analysis, including whole-genome sequencing, helps to establish a mutational signature for a compound class. nih.gov While specific mutagenicity data for this compound is not extensively detailed in the reviewed literature, the methodologies applied to compounds like PhIP serve as a framework for evaluating its derivatives.

Aryl Hydrocarbon Receptor-Dependent Activity: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating responses to a wide range of external and internal chemical signals. mdpi.comnih.gov Initially known for its role in responding to environmental toxins, the AhR is now recognized as a key modulator of immune and inflammatory responses, cell cycle, and development. mdpi.commdpi.com

Upon binding to a ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes. mdpi.com The AhR can be activated by a diverse array of compounds, including xenobiotics, physiological compounds like tryptophan derivatives, and microbial products. mdpi.com Its involvement has been described in the pathogenesis of various diseases, particularly those involving barrier tissues like the skin, lungs, and gut. nih.gov The potential for this compound derivatives to act as ligands for the AhR is an area of interest, as this could modulate immune responses and other physiological processes.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. For this compound derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Correlation of Structural Modifications with Biological Potency

SAR analysis for pyridine derivatives has shown that the type, number, and position of substituents significantly influence biological activity. mdpi.com Key findings from studies on various pyridine-based compounds demonstrate that:

Substituent Groups: The presence of hydroxyl (-OH), methoxy (-OCH₃), amino (-NH₂), and halogen (e.g., -Cl, -Br) groups can dramatically alter a compound's potency. mdpi.comresearchgate.net

Positional Effects: The location of these substituents on the pyridine ring is critical. For example, in one study on 3-thiazolyl coumarins, a methoxy group at the meta position and a hydroxyl group at the para position were found to be important for anti-inflammatory activity. researchgate.net

Ring Additions: The fusion or addition of other ring systems (e.g., five- or six-membered rings) to the pyridine core can also impact biological effects, often by influencing how the molecule fits into a protein's binding site. mdpi.com

These principles guide the modification of the this compound scaffold to enhance desired therapeutic effects.

Table 1: Impact of Structural Modifications on Biological Activity of Pyridine Derivatives

| Structural Modification | General Effect on Biological Potency | Example from Literature |

|---|---|---|

| Addition of Methoxy (-OCH₃) Groups | Can increase antiproliferative activity. mdpi.com | Increasing the number of -OCH₃ substituents on certain pyridine derivatives led to lower IC₅₀ values against cancer cell lines. mdpi.com |

| Modification of Hydroxyl (-OH) Group | A free hydroxyl group can be crucial for activity; acetylation or benzylation may lead to a loss of potency. researchgate.net | Acetylation of a para-hydroxy group in a coumarin analog resulted in a loss of anti-inflammatory activity. researchgate.net |

| Introduction of Halogens (-Br, -Cl) | Can either increase or decrease activity depending on the target and position. | Replacing a meta-methoxy group with bromo or chloro substituents led to inactive anti-inflammatory compounds in one series. researchgate.net |

| Addition of Carbon Rings | Increasing the number of fused six-carbon rings was shown to decrease the IC₅₀ value (increase potency) against HeLa cells. mdpi.com | A derivative with four six-carbon rings had a lower IC₅₀ (134 nM) than a similar one with three rings (257 nM). mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mdpi.com This computational technique is used to build statistically significant models that can predict the activity of novel compounds, thereby streamlining the drug discovery process. mdpi.comnih.gov

The process involves using a "training set" of molecules with known activities to develop a model based on various molecular descriptors (e.g., physicochemical, electronic, structural). The model's predictive power is then validated using a "test set" of compounds not used in the model's creation. mdpi.com For pyridine derivatives, QSAR models have been successfully developed for various applications, including anticancer activity. chemrevlett.com A study on 2-Amino 5-Methyl Pyridine, a closely related compound, employed computational analysis to evaluate its drug-like properties. researchgate.net

Table 2: Example Parameters from a QSAR Model for Pyridine Derivatives

| Parameter | Description | Example Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates how well the model fits the training data. A value closer to 1.0 is better. | 0.808 (Training Set) chemrevlett.com |

| R² (Test Set) | Indicates the predictive power of the model on an external test set. | 0.908 (Test Set) chemrevlett.com |

| MSE (Mean Squared Error) | Measures the average squared difference between the experimental and predicted values. Lower values are better. | 0.203 (Training Set) chemrevlett.com |

| RMSE (Root Mean Squared Error) | The square root of the MSE, expressed in the same units as the activity. | 0.450 (Training Set) chemrevlett.com |

Influence of Substituents on Biological Efficacy (e.g., "Magic Methyl" Effect)

The strategic incorporation of a methyl group can have a disproportionately large and beneficial impact on a molecule's biological properties—a phenomenon famously known as the "magic methyl" effect. acs.orgnih.govacs.org This effect is not due to magic, but rather to the unique physicochemical properties of the methyl group.

The introduction of a methyl group can:

Enhance Binding Affinity: A methyl group can fit into a hydrophobic pocket in a protein's active site, displacing water molecules and increasing binding entropy, which can lead to a significant boost in potency. juniperpublishers.com

Improve Metabolic Stability: Methyl groups can be placed at sites of metabolic vulnerability to block enzymatic degradation (metabolic blocking), thereby increasing the drug's half-life.

Modulate Conformation: By inducing subtle changes in the molecule's shape, a methyl group can lock it into a more bioactive conformation, improving its interaction with the target. acs.org

Increase Solubility: While counterintuitive for a hydrophobic group, methylation can sometimes improve solubility by disrupting the crystal lattice of a solid compound. acs.orgacs.org

Given that the pyridine ring is one of the most common N-heterocyclic pharmacophores in pharmaceuticals, methods for its methylation are of high interest. acs.org The this compound scaffold already contains a methyl group, the influence of which is a key consideration in its biological profile. Further derivatization could involve adding another "magic methyl" at a strategic position to optimize its therapeutic potential.

Drug Design and Molecular Docking Studies

In Silico Analysis with Protein Targets

Molecular docking is a powerful computational tool used in drug design to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.netnih.gov This in silico method helps researchers visualize and analyze the interactions at the molecular level, providing insights that can guide the synthesis of more effective drugs. chemrevlett.com

The docking process involves:

Preparation of Structures: High-resolution 3D structures of the protein target (often from the Protein Data Bank, PDB) and the ligand are prepared. This typically involves removing water molecules and adding hydrogen atoms. researchgate.net

Conformational Sampling: The algorithm explores various possible conformations (poses) of the ligand within the protein's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate more favorable binding. researchgate.net

Docking studies allow for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein. For example, a computational study of 2-Amino 5-Methyl Pyridine identified a binding energy of -3.32 kcal/mol with its target. researchgate.net Such studies are instrumental in designing novel derivatives of this compound that are optimized for interaction with specific protein targets. chemrevlett.com

Table 3: Example Data from Molecular Docking Studies of Heterocyclic Compounds

| Compound Class | Protein Target | PDB ID | Key Finding/Interaction |

|---|---|---|---|

| Pyridine Derivative | Epidermal Growth Factor Protein chemrevlett.com | 1M17 | Docking was performed to identify critical binding residues and investigate the mechanism of action. chemrevlett.com |

| 2-Amino 5-Methyl Pyridine | Not specified | Not specified | The compound was found to have a binding energy of -3.32 kcal/mol. researchgate.net |

| Schiff Base Derivative | COVID-19 Main Protease nih.gov | 6LU7 | The study aimed to determine possible intermolecular interactions between the compound and the viral protease. nih.gov |

| 2-Mercaptobenzimidazole Derivatives | Estrogen Receptor Alpha (ERα) chemrevlett.com | Not specified | Docking showed good scores compared to the standard drug raloxifene, with tight binding to the receptor. chemrevlett.com |

Binding Mode Analysis and Binding Energy Calculations